(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure This compound is characterized by its imidazolium core, which is substituted with long hydrocarbon chains containing hydroxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate involves multiple steps. The initial step typically includes the preparation of the imidazolium core, followed by the introduction of the hydrocarbon chains through a series of reactions such as alkylation, amidation, and hydroxylation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can regenerate the hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate can be used to study the interactions between lipids and proteins. Its amphiphilic nature makes it a useful tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to specific targets within the body.
Industry
In industry, this compound can be used as a surfactant or emulsifier in various formulations. Its unique properties make it suitable for use in cosmetics, pharmaceuticals, and other industrial applications.
Mechanism of Action
The mechanism of action of (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This can lead to changes in cell signaling, membrane permeability, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolium-based molecules with long hydrocarbon chains and functional groups such as hydroxyl and amino groups. Examples include:
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1-(2-Aminoethyl)-3-methylimidazolium bromide
Uniqueness
What sets (R-(R*,R*-(Z,Z)))-4,5-Dihydro-2-(11-hydroxyheptadec-8-enyl)-1-(2-((12-hydroxy-1-oxooctadec-9-enyl)amino)ethyl)-1-methyl-1H-imidazolium methyl sulphate apart is its specific combination of functional groups and hydrocarbon chains, which confer unique properties such as enhanced membrane interaction and potential for diverse applications in various fields.
Properties
CAS No. |
93858-38-9 |
---|---|
Molecular Formula |
C42H81N3O7S |
Molecular Weight |
772.2 g/mol |
IUPAC Name |
(Z,12R)-12-hydroxy-N-[2-[2-[(Z,11R)-11-hydroxyheptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;methyl sulfate |
InChI |
InChI=1S/C41H77N3O3.CH4O4S/c1-4-6-8-22-28-38(45)30-24-18-14-10-12-16-20-26-32-40-42-34-36-44(40,3)37-35-43-41(47)33-27-21-17-13-11-15-19-25-31-39(46)29-23-9-7-5-2;1-5-6(2,3)4/h18-19,24-25,38-39,45-46H,4-17,20-23,26-37H2,1-3H3;1H3,(H,2,3,4)/b24-18-,25-19-;/t38-,39-,44?;/m1./s1 |
InChI Key |
PJFZQRABHKPQEN-FMHDQPBLSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCC=CCC(CCCCCC)O)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.